N-(5-chloropyridin-2-yl)-5-(dimethylsulfamoyl)-2-methoxybenzamide
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Overview
Description
N-(5-chloropyridin-2-yl)-5-(dimethylsulfamoyl)-2-methoxybenzamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyridine moiety, a dimethylsulfamoyl group, and a methoxybenzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-5-(dimethylsulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chloropyridine Moiety: The chloropyridine ring is synthesized through a halogenation reaction, where pyridine is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is introduced via a sulfonation reaction, where the chloropyridine intermediate is reacted with dimethylsulfamide in the presence of a suitable catalyst.
Coupling with Methoxybenzamide: The final step involves coupling the chloropyridine-dimethylsulfamoyl intermediate with methoxybenzamide through an amide bond formation reaction, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-5-(dimethylsulfamoyl)-2-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-5-(dimethylsulfamoyl)-2-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-5-(dimethylsulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular signaling pathways, influencing gene expression and cellular responses.
Comparison with Similar Compounds
N-(5-chloropyridin-2-yl)-5-(dimethylsulfamoyl)-2-methoxybenzamide can be compared with other similar compounds, such as:
N-(5-chloropyridin-2-yl)-5-(methylsulfamoyl)-2-methoxybenzamide: Similar structure but with a methylsulfamoyl group instead of a dimethylsulfamoyl group.
N-(5-chloropyridin-2-yl)-5-(dimethylsulfamoyl)-2-ethoxybenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
N-(5-bromopyridin-2-yl)-5-(dimethylsulfamoyl)-2-methoxybenzamide: Similar structure but with a bromopyridine moiety instead of a chloropyridine moiety.
These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical reactivity and biological activities
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-(dimethylsulfamoyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c1-19(2)24(21,22)11-5-6-13(23-3)12(8-11)15(20)18-14-7-4-10(16)9-17-14/h4-9H,1-3H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJQJXYZCJDSKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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